molecular formula C12H10FNO2 B8357907 2-Fluoro-2-(quinolin-6-yl)propanoic acid

2-Fluoro-2-(quinolin-6-yl)propanoic acid

Cat. No. B8357907
M. Wt: 219.21 g/mol
InChI Key: QOJJQZGFKXVCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(quinolin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C12H10FNO2 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-(quinolin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(quinolin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

2-fluoro-2-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H10FNO2/c1-12(13,11(15)16)9-4-5-10-8(7-9)3-2-6-14-10/h2-7H,1H3,(H,15,16)

InChI Key

QOJJQZGFKXVCSY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)(C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(quinolin-6-yl)propanoate (0.868 g, 4.03 mmol) in THF (1.1M, 3.7 mL) at −78° C. was added LiHMDS (1M in THF) (5.24 ml, 5.24 mmol). The reaction was stirred at −78° C. for ˜15 minutes, then to it was added a solution of N-fluorobenzenesulfonimide (1.40 g, 4.44 mmol) in THF (1.0M, 4.5 mL). The reaction was allowed to warm to −10° C. over 2 h. The reaction was filtered through a plug of Celite, washed with EtOAc and the filtrate was then concentrated in vacuo. The concentrated material was rediluted with EtOAc and washed with saturated NH4Cl solution. The aqueous layer was then extracted with EtOAc, and the organic layers were dried over MgSO4, filtered and concentrated in vacuo. The crude material was dissolved in minimal DCM and purified via MPLC (eluting with isocratic 40% EtOAc:Hexanes to yield methyl 2-fluoro-2-(quinolin-6-yl)propanoate (0.709 g, 75.4% yield) as a yellow oil. To synthesize the corresponding acid, methyl 2-fluoro-2-(quinolin-6-yl)propanoate was saponified in a method similar to that of 2-(quinolin-6-yl)propanoic acid.
Name
methyl 2-fluoro-2-(quinolin-6-yl)propanoate
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